3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound that contains a thiadiazole ring. . The presence of the nitro group and the thiadiazole ring in its structure contributes to its unique chemical properties and reactivity.
Scientific Research Applications
3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Material Science: The compound’s unique chemical structure allows it to be used in the development of advanced materials with specific properties such as conductivity and stability.
Future Directions
The 1,3,4-thiadiazole moiety, which is present in “3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide”, has been the focus of various research studies due to its wide range of biological activities . Future research could focus on synthesizing and studying more derivatives of 1,3,4-thiadiazol-5-yl compounds to explore their potential uses in medical and pharmaceutical applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide variety of biological activities . They have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound might interact with its targets through the phenyl ring, leading to changes in the target’s function.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The lower toxicity and in vivo stability of 1,3,4-thiadiazole nucleus is attributed to its aromaticity , which might influence the bioavailability of the compound.
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit potential antiglaucoma, antiinflammatory, antitumor, antiulcer, antibacterial, antiviral, analgesic, antiepileptic, antifungal and radioprotective properties . This suggests that the compound might have similar effects.
Action Environment
The stability of 1,3,4-thiadiazole derivatives in vivo is attributed to their aromaticity , suggesting that the compound might exhibit similar stability.
Biochemical Analysis
Biochemical Properties
1,3,4-thiadiazole derivatives, to which this compound belongs, have been found to disrupt processes related to DNA replication . This suggests that 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Cellular Effects
1,3,4-thiadiazole derivatives have been found to inhibit the replication of both bacterial and cancer cells . This suggests that this compound may have similar effects on various types of cells and cellular processes. Specific studies on this compound are needed to confirm these effects.
Molecular Mechanism
Given its structural similarity to other 1,3,4-thiadiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include amino derivatives, substituted aromatic compounds, and Schiff bases. These products can further undergo additional reactions to form more complex molecules with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and
Properties
IUPAC Name |
3-nitro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14(11-7-4-8-12(9-11)19(21)22)17-15-16-13(18-23-15)10-5-2-1-3-6-10/h1-9H,(H,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEAJSKAAVDJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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